molecular formula C22H19N5O B10990479 N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10990479
M. Wt: 369.4 g/mol
InChI Key: RTHHGQWPWWATJO-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core substituted with a diphenylmethyl group and a 5-methyl-1H-tetrazol-1-yl moiety. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, a property widely exploited in drug design to enhance metabolic stability and modify the physicochemical properties of lead compounds while retaining hydrogen-bonding capabilities . Compounds with structural similarities, such as benzamides bearing lipophilic groups and tetrazole rings, are frequently investigated for their potential biological activities, including as modulators of neurological targets or for antiproliferative effects . Researchers value this scaffold for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The synthetic route for such compounds typically involves multi-step organic synthesis, which may include cyclization to form the tetrazole ring followed by amide coupling to link the benzoic acid and amine components . This product is intended for research applications such as method development, chemical synthesis, and biological screening in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzhydryl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-8-13-19(15-20)22(28)23-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,1H3,(H,23,28)

InChI Key

RTHHGQWPWWATJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sodium Azide and Nitrile Reaction

The tetrazole ring is formed by reacting nitriles with sodium azide (NaN₃) under acidic conditions. For 5-methyltetrazole, this involves:

  • Reactants : Alkyl nitrile (e.g., acetonitrile) and NaN₃.

  • Conditions : H₂SO₄ or HCl catalysis, elevated temperatures (80–100°C).

  • Mechanism : Cyclization of the nitrile-azide intermediate via protonation and ring closure.

Example :

ReagentsConditionsYieldSource
CH₃CN + NaN₃H₂SO₄, 100°C, 12 h75–85%

Hydrazine and Carbonyl Derivatives

Alternative routes utilize hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes):

  • Reactants : Hydrazine hydrochloride and a methyl-substituted carbonyl compound.

  • Conditions : Reflux in ethanol with catalytic acid.

Example :

ReagentsConditionsYieldSource
(CH₃)₂CO + NH₂NH₂·HClEtOH, HCl, reflux, 6 h60–70%

Benzamide Backbone Synthesis

The benzamide core is typically formed via amide coupling. Key methods include:

Carbodiimide-Mediated Coupling

Activated carboxylic acids react with amines using carbodiimides (e.g., DCC or EDC):

  • Reactants : 3-Carboxybenzoic acid derivative + diphenylmethylamine.

  • Conditions : DCC/HOBt in dichloromethane (DCM) or THF, room temperature.

Example :

ReagentsConditionsYieldSource
3-COOH-benzene + C₆H₅₂CHNH₂DCC, HOBt, DCM, 24 h80–90%

Diphenylsilane-Catalyzed Amidation

Diphenylsilane (Ph₂SiH₂) enables direct coupling without isolating intermediates:

  • Reactants : Carboxylic acid + amine.

  • Conditions : Ph₂SiH₂, DIPEA, DMAP, 70°C.

Example :

ReagentsConditionsYieldSource
3-COOH-benzene + C₆H₅₂CHNH₂Ph₂SiH₂, DIPEA, 70°C, 6 h85%

Diphenylmethyl Group Introduction

The diphenylmethyl group is introduced via alkylation or nucleophilic substitution:

Alkylation with Benzhydryl Chloride

  • Reactants : 3-Aminobenzamide + benzhydryl chloride.

  • Conditions : K₂CO₃, DMF, 80°C.

Example :

ReagentsConditionsYieldSource
3-NH₂-benzamide + C₆H₅₂CHClK₂CO₃, DMF, 80°C, 14 h83%

Mitsunobu Reaction

For sterically hindered amines, the Mitsunobu reaction is employed:

  • Reactants : 3-Hydroxybenzamide + diphenylmethanol.

  • Conditions : DIAD, PPh₃, THF, 0°C to RT.

Example :

ReagentsConditionsYieldSource
3-OH-benzamide + C₆H₅₂CHOHDIAD, PPh₃, THF, 12 h70%

Final Assembly and Coupling

The tetrazole and benzamide components are coupled in the final step:

Palladium-Catalyzed Cross-Coupling

For aryl-tetrazole bonds, Suzuki-Miyaura coupling is used:

  • Reactants : 3-Bromobenzamide + 5-methyltetrazolylboronic acid.

  • Conditions : Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 70°C.

Example :

ReagentsConditionsYieldSource
3-Br-benzamide + B(OH)₂-tetrazolePd(PPh₃)₄, Cs₂CO₃, 70°C, 3 h77%

Direct Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with tetrazole:

  • Reactants : 3-Chlorobenzamide + 5-methyltetrazole.

  • Conditions : K₂CO₃, DMF, 100°C.

Example :

ReagentsConditionsYieldSource
3-Cl-benzamide + 5-CH₃-tetrazoleK₂CO₃, DMF, 100°C, 8 h65%

Optimization and Scale-Up Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps.

SolventReaction StepAdvantages
DMSOTetrazole synthesisHigh solubility of azides
DioxaneCross-couplingThermal stability

Catalyst Screening

Palladium catalysts (e.g., Pd(PPh₃)₄) outperform others in aryl-tetrazole coupling.

CatalystReaction TypeTurnover Number (TON)
Pd(PPh₃)₄Suzuki-Miyaura500–1000
CuIUllmann-type coupling100–200

Purification Techniques

Column chromatography (silica gel, EtOAc/hexane) and recrystallization (EtOH) are standard.

Comparative Analysis of Methods

MethodStepsYield RangeKey AdvantagesLimitations
Bismuth-Promoted 375–85%Low-cost reagentsLimited scalability
Palladium-Catalyzed 470–83%High regioselectivityExpensive catalysts
Diphenylsilane 280–90%Minimal byproductsRequires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences : Replaces the tetrazole with a 3-methyl group and substitutes the diphenylmethyl with a hydroxy-containing aliphatic chain.
  • Key Properties : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its aromatic substituents .
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for tetrazole incorporation in the target compound.

N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide Derivatives ()

  • Structural Differences : Feature peptide-like chains (e.g., 4-butoxyphenyl, hydroxy-3-phenylpropan-2-yl) instead of tetrazole or diphenylmethyl groups.
  • Applications : Designed for complex biomolecular interactions (e.g., enzyme or receptor targeting), whereas the tetrazole in the target compound may prioritize metabolic stability or electronic effects .

Heterocyclic Substituents

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ()

  • Structural Differences : Incorporate benzimidazole instead of tetrazole. Benzimidazole is a larger, planar heterocycle with distinct electronic properties.
  • Pharmacological Relevance : Benzimidazole derivatives are associated with anticancer and antimicrobial activities, while tetrazoles are often utilized in angiotensin II receptor antagonists or as bioisosteres for carboxylic acids .

N-(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide ()

  • Structural Differences: Uses a thiadiazole-quinoxaline hybrid substituent. Thiadiazoles offer sulfur-based reactivity, differing from the nitrogen-rich tetrazole.
  • Spectroscopic Data: The target compound’s ¹H NMR would lack the quinoxaline aromatic signals (e.g., δ 7.44–8.09 ppm in ) but may show distinct tetrazole proton resonances near δ 8.0–9.0 ppm .

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide ()

  • Structural Differences : Replaces the 5-methyltetrazole with a 5-mercapto-tetrazole group.
  • Implications : The thiol group enhances metal-binding capacity but may reduce stability (evidenced by its discontinued commercial status), whereas the methyl group in the target compound improves lipophilicity and shelf life .

EPZ011989 ()

  • Structural Differences : A morpholine- and pyridine-substituted benzamide acting as an EZH2 inhibitor.
  • Activity Comparison : While EPZ011989 targets epigenetic regulation, the target compound’s tetrazole could modulate kinase or protease inhibition due to its hydrogen-bonding capacity .

Imidazolyl Benzamides ()

  • Structural Differences : Imidazole or isoxazole substituents instead of tetrazole.
  • Synthetic Routes : Imidazole rings are often formed via cyclization of diamines, whereas tetrazoles require [2+3] cycloadditions (e.g., azide-nitrile reactions), which are more sensitive to reaction conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Substituent Heterocycle Key Applications
Target Compound Diphenylmethyl 5-Methyltetrazole Enzyme inhibition, Drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Aliphatic chain None Metal-catalyzed reactions
N-[5-(3-Hydroxyquinoxalin-2-yl)-thiadiazol-2-yl]benzamide Thiadiazole-quinoxaline Thiadiazole Antimicrobial agents
EPZ011989 Morpholine/pyridine None EZH2 inhibition

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR Key Signals (δ, ppm) MS (m/z)
Target Compound (Hypothetical) ~8.2 (tetrazole-H), 7.3–7.6 (Ar-H) Not reported
N-(5-(3-Hydroxyquinoxalin-2-yl)-thiadiazol-2-yl)benzamide 7.44–8.09 (Ar-H), 13.88 (NH) 486.5 [M+H]⁺
Imidazolyl Benzamide () 6.50 (isoxazole-H), 7.00–7.30 (Ar-H) 284 [M+]

Biological Activity

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H19N5OC_{18}H_{19}N_{5}O and a molecular weight of 321.4 g/mol. It features a diphenylmethyl group attached to a benzamide core, with a 5-methyl-1H-tetrazole moiety that may contribute to its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O
Molecular Weight321.4 g/mol
CAS Number1282121-84-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves inhibition of bacterial cell wall synthesis through targeting specific proteins such as FtsZ, which is crucial for bacterial cell division.

Antineoplastic Properties

The compound's potential as an antineoplastic agent has also been explored. Research indicates that certain tetrazole-containing compounds can inhibit tumor growth in various cancer cell lines. For example, studies have shown that similar benzamide derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and disrupting cellular metabolism .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the bactericidal potency of related benzamide derivatives reported effective inhibition against clinical isolates of Staphylococcus aureus. The compounds demonstrated low cytotoxicity in mammalian cells, indicating a favorable therapeutic index .
  • Antineoplastic Activity : In vitro studies on the effects of tetrazole derivatives on colorectal cancer cell lines revealed significant reductions in cell viability and induced apoptosis at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The tetrazole ring may participate in hydrogen bonding with active sites of enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What analytical approaches can clarify discrepancies in reported biological activities across studies?

  • Answer :
  • Meta-Analysis : Normalize data using Z-score transformation to account for assay variability.
  • Orthogonal Assays : Confirm activity via dual methods (e.g., fluorescence polarization + ITC).
  • Batch Analysis : Verify compound integrity (e.g., LC-MS) to rule out degradation .

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